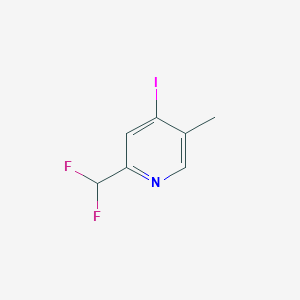
2-(Difluoromethyl)-4-iodo-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-4-iodo-5-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethyl, iodine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-iodo-5-methylpyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of a pre-formed pyridine derivative. This can be achieved through various strategies, including electrophilic, nucleophilic, and radical difluoromethylation processes .
For example, the difluoromethylation of pyridine derivatives can be accomplished using difluorocarbene reagents under mild conditions. The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-4-iodo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(Difluoromethyl)-4-azido-5-methylpyridine .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-4-iodo-5-methylpyridine has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)-4-iodo-5-methylpyridine exerts its effects depends on its specific application. In biological systems, the difluoromethyl group can enhance the compound’s ability to interact with target proteins and enzymes. The presence of the iodine atom can facilitate the formation of covalent bonds with biological targets, enhancing the compound’s potency and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethyl)-4-chloro-5-methylpyridine
- 2-(Difluoromethyl)-4-bromo-5-methylpyridine
- 2-(Difluoromethyl)-4-fluoro-5-methylpyridine
Uniqueness
2-(Difluoromethyl)-4-iodo-5-methylpyridine is unique due to the presence of the iodine atom, which can participate in a wider range of chemical reactions compared to other halogens. The difluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making the compound valuable in various applications .
Eigenschaften
Molekularformel |
C7H6F2IN |
|---|---|
Molekulargewicht |
269.03 g/mol |
IUPAC-Name |
2-(difluoromethyl)-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C7H6F2IN/c1-4-3-11-6(7(8)9)2-5(4)10/h2-3,7H,1H3 |
InChI-Schlüssel |
AZQODJVVHRGRBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1I)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)

![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)

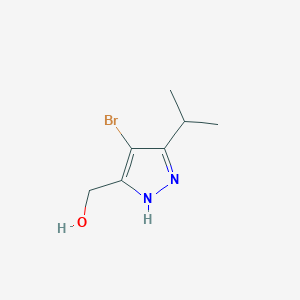
![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)
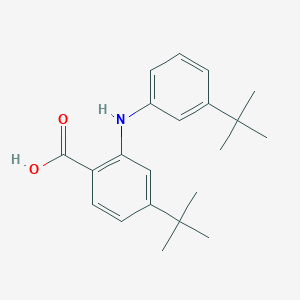
![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
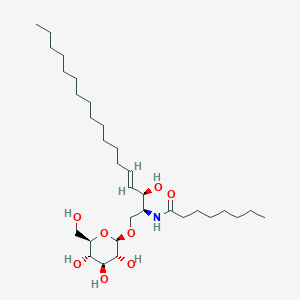
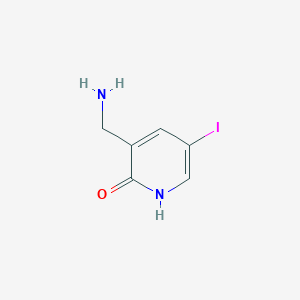
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
